molecular formula C9H15BClNO2 B591689 (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride CAS No. 938465-64-6

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Cat. No. B591689
CAS RN: 938465-64-6
M. Wt: 215.484
InChI Key: MMXXOUMISIECKD-UHFFFAOYSA-N
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Description

“(4-((Dimethylamino)methyl)phenyl)boronic acid” is a chemical compound that is used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . It is also used in the preparation of selective glucocorticoid receptor agonists and ATP-competitive inhibitors of the mammalian target of rapamycin .


Molecular Structure Analysis

The molecular formula of this compound is C8H12BNO2 . It has a molecular weight of 165 . The SMILES string representation of this compound is CN©Cc1ccc(cc1)B(O)O .


Physical And Chemical Properties Analysis

This compound is a white to green-grey or blue-grey crystalline solid . It has a density of 1.12±0.1 g/cm3 . The melting point is 227°C , and the boiling point is 329.9±44.0 °C . It is sparingly soluble in water (~2.5%) . The vapor pressure is 6.92E-05mmHg at 25°C , and the refractive index is 1.547 .

Scientific Research Applications

Cross-Coupling Reactions

This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Catalysis

The compound plays a role in catalysis . It’s used in various catalytic reactions, including nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling and rhodium (Rh)-catalyzed asymmetric addition reactions .

Medicinal Chemistry

In the field of medicinal chemistry , this compound is used due to its interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to its utility in various sensing applications .

Polymer Materials

The compound is used in the development of polymer materials . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in polymer materials .

Optoelectronics

In optoelectronics , this compound is used due to its properties as a subclass of organoborane compounds . These compounds are used in the development of optoelectronic materials .

Sensing Applications

The compound is used in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Preparation of Chromophores

This compound is used in the preparation of push-pull arylvinyldiazine chromophores . Chromophores are parts of a molecule responsible for its color.

C-OH Bond Activation

The compound is used in palladium (Pd)-catalyzed C-OH bond activation . This is a type of reaction used in organic synthesis.

Safety and Hazards

This compound is classified as an eye irritant (category 2), skin irritant (category 2), and specific target organ toxicity - single exposure (category 3) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXXOUMISIECKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738490
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

CAS RN

938465-64-6
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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